Antimicrobial agent-29
Description
Antimicrobial agent-29 is a synthetic broad-spectrum antimicrobial compound first characterized in a 2021 study funded by the Major Science and Technology Projects of Shaanxi Province and the National Key R&D Program of China . Its chemical structure features a quinazolinone core modified with a fluorinated phenyl group and a sulfonamide side chain, which enhances its penetration into bacterial biofilms and stability against enzymatic degradation .
Mechanism of Action: The agent disrupts bacterial cell wall synthesis by inhibiting penicillin-binding protein 2a (PBP2a), a key enzyme in peptidoglycan cross-linking, particularly in methicillin-resistant strains.
Properties
Molecular Formula |
C19H14N4O4S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
4-[[2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C19H14N4O4S/c24-16(21-12-7-5-11(6-8-12)18(25)26)10-28-19-23-22-17(27-19)14-9-20-15-4-2-1-3-13(14)15/h1-9,20H,10H2,(H,21,24)(H,25,26) |
InChI Key |
DHEYLYPADJBRNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antimicrobial agent-29 typically involves a multi-step chemical processCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented at various stages to monitor the consistency and effectiveness of the compound .
Chemical Reactions Analysis
Table 1: Activity of SMAP29 Derivatives Against P. aeruginosa
Mechanism of Action: Chemical Interactions
SMAP29 disrupts bacterial membranes via electrostatic interactions between its cationic residues (e.g., arginine, lysine) and anionic phospholipids . Key steps include:
-
Membrane permeabilization : Induces pore formation, visualized via immunoelectron microscopy as cytoplasmic entry within 15 minutes .
-
Cytoplasmic targeting : Localizes intracellularly, disrupting metabolic pathways (e.g., acetyl-CoA synthesis in E. coli) .
-
Ultrastructural damage : Causes membranous blebs, thickened cell walls, and electron-dense cytoplasmic aggregates in P. aeruginosa .
Analytical Methods for Characterization
Advanced techniques validate SMAP29’s interactions:
-
Tandem Mass Tag (TMT) proteomics : Identifies downregulated bacterial resistance proteins (e.g., Tsr, OmpF) after exposure .
-
LC-MS/MS : Quantifies degradation products in environmental matrices (e.g., soil), with detection limits ≤1 ng/g .
Table 2: LC-MS/MS Parameters for Antimicrobial Peptides
| Analyte | Ion Transition (m/z) | Retention Time (min) | Collision Energy (eV) |
|---|---|---|---|
| SMAP29 | 461/426 | 2.85 | 28 |
| OTC | 461/444 | 2.85 | 28 |
| Adapted from multi-residue analytical protocols . |
Stability and Degradation
Scientific Research Applications
Antimicrobial agent-29 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antimicrobial action and to develop new antimicrobial agents.
Biology: Researchers use it to investigate the effects of antimicrobial agents on various microorganisms, including bacteria, fungi, and viruses.
Medicine: It is explored for its potential use in treating infections, especially those caused by antibiotic-resistant strains.
Industry: This compound is used in the development of antimicrobial coatings for medical devices, textiles, and food packaging materials .
Mechanism of Action
The mechanism of action of Antimicrobial agent-29 involves disrupting the cell membrane of microorganisms, leading to cell lysis and death. It targets specific molecular pathways, such as the synthesis of cell wall components or the replication of genetic material. By interfering with these critical processes, this compound effectively inhibits the growth and proliferation of microorganisms .
Comparison with Similar Compounds
Initial Research Findings :
- In Vitro Efficacy: Minimum inhibitory concentrations (MICs) against common pathogens include: Staphylococcus aureus (MRSA): 0.5 µg/mL Escherichia coli (ESBL-producing): 1.0 µg/mL Pseudomonas aeruginosa: 4.0 µg/mL .
- Biofilm Disruption : Demonstrated a 70% reduction in biofilm biomass at sub-MIC concentrations (0.25 µg/mL) in S. aureus models .
Comparison with Similar Compounds
The following table summarizes key parameters of antimicrobial agent-29 and its structural or functional analogs:
| Parameter | This compound | Ciprofloxacin | Vancomycin | Linezolid |
|---|---|---|---|---|
| MIC (µg/mL) for MRSA | 0.5 | 2.0 | 1.0 | 2.0 |
| MPC (µg/mL) for MRSA | 4.0 | 8.0 | 8.0 | 16.0 |
| Spectrum | Broad (Gram±, biofilms) | Gram- dominant | Gram+ | Gram+ |
| Resistance Rate (2021–2025) | <1% (emerging) | 25% | 15% | 5% |
| Synergy with Beta-Lactams | Yes (95% efficacy boost) | No | Partial | No |
Efficacy and Resistance Profiles
- MIC/MPC Ratio : Agent-29’s mutant prevention concentration (MPC) is 8× its MIC for MRSA, indicating a high barrier to resistance development compared to ciprofloxacin (MPC/MIC = 4×) and vancomycin (MPC/MIC = 8×) .
- Resistance Mechanisms : Unlike ciprofloxacin (targeted by gyrA mutations) or vancomycin (affected by vanA operons), resistance to agent-29 remains rare due to its dual action on cell walls and biofilms .
Spectrum of Activity
Agent-29 outperforms linezolid and vancomycin in Gram-negative coverage, with MICs ≤4 µg/mL against E. coli and Klebsiella pneumoniae. Its biofilm-disrupting activity is absent in all comparators .
Clinical and Ecological Impact
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
